![molecular formula C54H34N2 B13647308 9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole](/img/no-structure.png)
9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” is a complex organic compound that belongs to the class of carbazole derivatives. These compounds are known for their unique electronic properties and are often used in various scientific and industrial applications, including organic electronics and photonics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” typically involves multi-step organic reactions. Common synthetic routes may include:
Suzuki Coupling Reaction: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of aromatic compounds using alkyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex organic compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Aplicaciones Científicas De Investigación
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonic Devices: Utilized in the fabrication of photonic devices due to its unique electronic properties.
Biology
Biological Probes: Employed as fluorescent probes in biological imaging and diagnostics.
Medicine
Drug Development: Investigated for potential use in drug development due to its unique chemical structure.
Industry
Material Science: Used in the development of advanced materials with specific electronic and photonic properties.
Mecanismo De Acción
The mechanism of action of “9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” involves its interaction with molecular targets and pathways. The compound’s electronic properties allow it to participate in various chemical and biological processes, including electron transfer and molecular recognition.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: A simpler compound with similar electronic properties.
Triphenylene: Another aromatic compound with unique photonic properties.
Biphenyl: Known for its stability and electronic characteristics.
Uniqueness
“9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” stands out due to its complex structure, which combines the properties of biphenyl, triphenylene, and carbazole. This unique combination enhances its applicability in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C54H34N2 |
|---|---|
Peso molecular |
710.9 g/mol |
Nombre IUPAC |
3-[9-(4-phenylphenyl)carbazol-3-yl]-9-triphenylen-2-ylcarbazole |
InChI |
InChI=1S/C54H34N2/c1-2-12-35(13-3-1)36-22-26-39(27-23-36)55-51-20-10-8-18-46(51)49-32-37(24-30-53(49)55)38-25-31-54-50(33-38)47-19-9-11-21-52(47)56(54)40-28-29-45-43-16-5-4-14-41(43)42-15-6-7-17-44(42)48(45)34-40/h1-34H |
Clave InChI |
BQPVJRBXQXWQTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC9=C(C=C8)C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


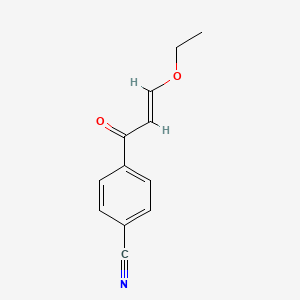
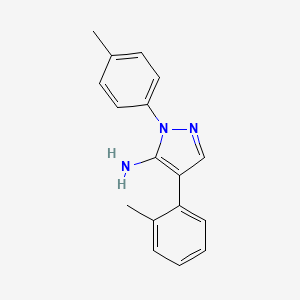

![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)

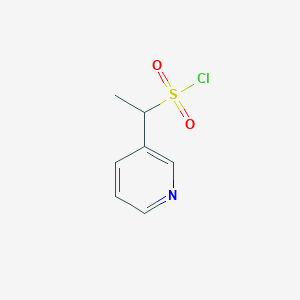
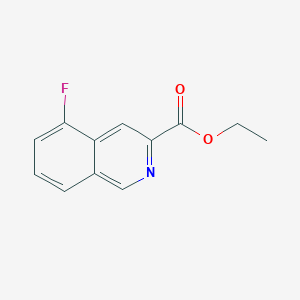
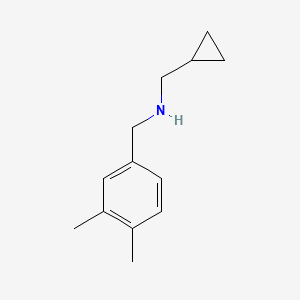


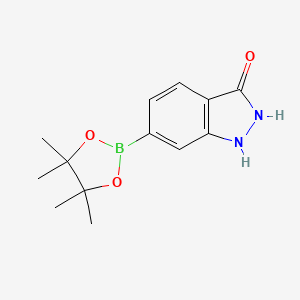
![2(1h)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B13647285.png)
